Iodine
Overview
Description
Iodine is a chemical element with the symbol I and atomic number 53. It is the heaviest of the stable halogens and exists as a lustrous, metallic gray solid at room temperature. When heated, this compound sublimates to form a violet gas. It was discovered by the French chemist Bernard Courtois in 1811 and named after the Greek word “ioeides,” meaning violet-colored .
Mechanism of Action
- Antiseptic Properties : Iodine acts as an antiseptic by penetrating bacterial cell walls. Its precise killing mechanism is not fully understood but likely involves:
- Antioxidant Effects : In vertebrates, micromolar amounts of this compound decrease damage caused by reactive oxygen species (ROS). It increases the total antioxidant status and prevents lipid peroxidation in various tissues .
Mode of Action
Biochemical Analysis
Biochemical Properties
Iodine plays a crucial role in biochemical reactions, particularly in the synthesis of thyroid hormones. It interacts with proteins, enzymes, and other biomolecules. For instance, this compound is mainly bound with protein, part of this compound with pigment and polyphenol, and little with polysaccharides, such as algin, fucoidan, and cellulose .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is critical for the synthesis of thyroid hormones, which regulate many key biochemical reactions, including protein synthesis and enzymatic activity, impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is an essential component of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which regulate various physiological processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is stable and does not degrade easily. Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly relating to thyroid function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to a state called the Wolff-Chaikoff effect, a decrease in thyroid hormone production to prevent hyperthyroidism .
Metabolic Pathways
This compound is involved in the metabolic pathway of thyroid hormone synthesis. It interacts with the enzyme thyroid peroxidase to produce T3 and T4, which are then released into the bloodstream and transported throughout the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It is taken up by the thyroid gland and incorporated into thyroid hormones, which are then distributed throughout the body .
Subcellular Localization
This compound, as a component of thyroid hormones, is located in the thyroid gland at the subcellular level. It is stored in the thyroid follicles as thyroglobulin, a protein that contains multiple residues of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodine can be synthesized through several methods:
Reaction with Bromine or Chlorine: this compound is formed by adding bromine liquid to an aqueous solution of potassium iodide or by passing chlorine gas through it
Reaction with Copper Sulfate: Adding potassium iodide to copper sulfate solution also forms this compound
Oxidation of Potassium Iodide: this compound is formed by heating a mixture of potassium iodide, manganese dioxide, and concentrated sulfuric acid
Industrial Production Methods
Industrial production of this compound primarily involves extracting it from natural sources such as seaweed and brine pools. The process includes:
Seaweed Extraction: Seaweed is dried and burned to produce ashes called kelp. The kelp is then lixiviated with water to dissolve iodides, which are then oxidized to form this compound.
Brine Extraction: This compound is extracted from brine pools by oxidizing iodide ions present in the brine using chlorine or other oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
Iodine undergoes various chemical reactions, including:
Oxidation: this compound reacts with concentrated nitric acid to form iodic acid
Reduction: this compound can be reduced to iodide ions in the presence of reducing agents.
Substitution: this compound reacts with other halogens to form interhalogen compounds, such as this compound monochloride (ICl) and this compound pentafluoride (IF_5)
Common Reagents and Conditions
Common reagents used in this compound reactions include halogens (chlorine, bromine), concentrated acids (nitric acid, sulfuric acid), and oxidizing agents (potassium permanganate, hydrogen peroxide). These reactions typically occur under controlled temperature and pressure conditions .
Major Products
Major products formed from this compound reactions include iodic acid (HIO_3), hydrogen iodide (HI), and various interhalogen compounds (ICl, IF_5) .
Scientific Research Applications
Iodine has a wide range of applications in scientific research:
Chemistry: this compound is used in redox reactions and as a catalyst in organic synthesis.
Biology: this compound is essential for thyroid hormone production and is used in biological assays to trace metabolic pathways.
Medicine: Radioactive this compound isotopes (e.g., this compound-131) are used in diagnostic imaging and treatment of thyroid disorders. This compound is also used as an antiseptic and disinfectant.
Industry: This compound is used in the production of X-ray contrast media, polarizing films for LCD screens, and as a stabilizer in the production of nylon and other polymers .
Comparison with Similar Compounds
Iodine is compared with other halogens such as chlorine and bromine:
Reactivity: this compound is less reactive than chlorine and bromine but more reactive than astatine.
Physical Properties: this compound is a solid at room temperature, whereas chlorine is a gas.
Similar compounds include bromine (Br), chlorine (Cl), and astatine (At), each with unique properties and applications .
Properties
IUPAC Name |
molecular iodine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2/c1-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDPGZBMCMUPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
II | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2 | |
Record name | IODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034672 | |
Record name | Iodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8089 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet-black crystals with a metallic luster and a sharp odor. Mp: 133.5 °C, bp: 185 °C. Emits toxic vapor at room conditions; vapor becomes visibly purple when its concentration builds up in a confined space. Nearly insoluble in water but very soluble in aqueous solutions of iodides., Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Violet solid with a sharp, characteristic odor; [NIOSH] Iodide salts are white powders; [ACGIH], Solid, BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR., Violet-black crystals with metallic luster and a sharp, characteristic odor., Violet solid with a sharp, characteristic odor. | |
Record name | IODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Iodine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/522 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Iodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000675 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | IODINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/588 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Iodine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
365 °F at 760 mmHg (NIOSH, 2023), 184.4 °C, 184 °C, 365 °F | |
Record name | IODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | IODINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/588 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Iodine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.01 % (NIOSH, 2023), For more Solubility (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page., Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns., 2.719 g in cyclohexane; 23 g/100 cc in methanol at 25 °C; 20.5 g/100 cc in alcohol at 15 °C; 20.6 g/100 cc in ether at 17 °C, 197 g/kg in carbon disulfide at 25 °C; 19.2 g/kg in carbon tetrachloride at 25 °C; 337.3 g/kg in ether at 25 °C; 164.0 g/kg in benzene at 25 °C; 27.1 g/kg in ethanol at 25 °C; 49.7 g/kg in chloroform at 25 °C; 49.7 g/kg in chloroform at 25 °C; 13.2 g/kg in n-hexane at 25 °C; 97 g/kg in butan-2-ol at 25 °C; 157 g/kg in ethyl acetate at 25 °C; 182.5 g/kg in toluene at 25 °C, 14.6 g/100 g in bromoethane at 25 °C; 1.73 g/100 g in n-heptane at 25 °C; 9.7 g/100 g in glycerol at 25 °C; 33.7 g/100 g in diethyl ether at 25 °C; 19.7 g/100 g in carbon disulfide at 25 °C, For more Solubility (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.01% | |
Record name | IODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000675 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Iodine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
4.93 (NIOSH, 2023) - Denser than water; will sink, Sp gr = 4.93 (solid at 20 °C); density of the gas: 11.27 g/L, Density at 101.3 kPa: 3.96 at 120 °C (liquid), Relative density (water = 1): 4.9, 4.93 | |
Record name | IODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | IODINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/588 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Iodine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6.75 g/L at 101.3 MPa, 185 °C, Relative vapor density (air = 1): 8.8 | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.3 mmHg at 77 °F (NIOSH, 2023), 0.23 [mmHg], 2.33X10-1 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.04, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg | |
Record name | IODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Iodine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/522 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | IODINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/588 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Iodine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Molecular iodine is known to inhibit the induction and promotion of N-methyl-n-nitrosourea-induced mammary carcinogenesis, to regress 7,12-dimethylbenz(a)anthracene-induced breast tumors in rats.It has also been shown to have beneficial effects in fibrocystic human breast disease., An acute iodide excess (above the preexisting dietary intake) transiently decreases the production of thyroid hormones in the thyroid gland; this is referred to as the acute Wolff-Chaikoff effect. In normal people, this is followed by a return to normal levels of hormone synthesis, referred to as escape from the acute Wolff-Chaikoff effect, without a significant change in circulating hormone levels. Escape is thought to be the result of down regulation of the sodium-iodide symport (NIS), the iodide transporter in the thyroid gland, resulting in a decrease in the intrathyroidal iodine and the resumption of normal hormone synthesis. An acute or chronic excess of iodide can also decrease circulating T4 and T3 levels and induce a hypothyroid state in some people who have underlying thyroid disorders. These effects are the result of a failure to escape from the acute Wolff-Chaikoff effect. Most people who experience iodine-induced hypothyroidism recover when the excess iodine intake is discontinued. | |
Record name | Iodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities are chiefly water, sulfuric acid, iron, and insoluble materials. | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Bluish-black scales or plates; diatomic; violet vapor, Rhombic, violet-black crystals with metallic luster, Bluish-black, lustrous solid, Violet solid., Heavy, grayish-black plates or granules having a metallic luster | |
CAS No. |
7553-56-2 | |
Record name | IODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Iodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7553-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodine [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007553562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | iodine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Iodine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9679TC07X4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000675 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | IODINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/588 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Iodine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/NN180858.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
236 °F (NIOSH, 2023), 113.7 °C, 113.6 °C, 114 °C, 236 °F | |
Record name | IODINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | IODINE, ELEMENTAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000675 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | IODINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/588 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Iodine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of iodine?
A1: this compound (I₂) is a diatomic molecule with a molecular weight of 253.8089 g/mol. Its molecular formula is I₂. Spectroscopically, this compound absorbs in the visible region, exhibiting a violet color in solution and vapor phases.
Q2: How stable is this compound under different conditions?
A2: this compound is relatively volatile, sublimating at room temperature. Its stability is influenced by factors like temperature, light, and the presence of other chemicals. [, ]
Q3: What is the primary role of this compound in the human body?
A3: this compound is crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for growth, development, and metabolism. [, , , ]
Q4: What are the consequences of this compound deficiency?
A4: this compound deficiency can lead to a spectrum of disorders, collectively known as this compound Deficiency Disorders (IDD). These range from goiter (enlarged thyroid gland) to hypothyroidism, and in severe cases, cretinism, which can cause irreversible mental retardation and physical disabilities. [, , , ]
Q5: Can excessive this compound intake be harmful?
A5: Yes, excessive this compound intake can also lead to thyroid dysfunction, including hypothyroidism and autoimmune thyroid diseases like Hashimoto's thyroiditis. It can also worsen pre-existing thyroid conditions. [, , ]
Q6: How does this compound deficiency affect pregnant women and infants?
A6: Adequate this compound intake during pregnancy is vital for fetal brain development. Deficiency can lead to miscarriage, stillbirth, congenital anomalies, and impaired cognitive development in offspring. [, , ]
Q7: Are there biomarkers to assess this compound status?
A7: Urinary this compound concentration (UIC) is a reliable indicator of recent this compound intake. Thyroid-stimulating hormone (TSH) and thyroglobulin (TG) levels can also provide insights into thyroid function and potential this compound deficiency. [, , , ]
Q8: How can this compound deficiency be addressed?
A8: Universal salt iodization is a cost-effective strategy for IDD prevention. Other approaches include this compound supplementation, dietary diversification with this compound-rich foods, and addressing environmental factors contributing to this compound deficiency. [, , ]
Q9: What are some challenges in implementing salt iodization programs?
A9: Challenges include ensuring adequate this compound concentration in salt, maintaining consistent iodization levels, addressing potential this compound loss during storage and cooking, and reaching populations with limited access to iodized salt. [, , ]
Q10: How is this compound used as an antiseptic?
A10: this compound is a potent broad-spectrum antimicrobial agent. Povidone-iodine (PVP-I), a complex of this compound and polyvinylpyrrolidone, is widely used as a topical antiseptic for wound care and surgical site preparation. [, , ]
Q11: What are some concerns regarding the use of this compound-containing antiseptics?
A11: Topical this compound, particularly in neonates and pregnant women, can lead to this compound overload, potentially interfering with thyroid function tests and causing transient hypothyroidism in newborns. [, ]
Q12: Are there alternatives to this compound-based antiseptics?
A12: Chlorhexidine-alcohol has emerged as an alternative with a potentially better safety profile and comparable efficacy for surgical site antisepsis. []
Q13: How is this compound used in analytical chemistry?
A13: this compound is used in various analytical techniques, including titration, spectroscopy, and chromatography, for the determination of this compound content in diverse samples. [, , ]
Q14: What are some industrial applications of this compound?
A14: this compound is used in the production of X-ray contrast media, pharmaceuticals, disinfectants, catalysts, and high-purity metals. It also has applications in photography, printing, and dye manufacturing. [, ]
Q15: How can computational chemistry be used to study this compound-containing molecules?
A15: Computational methods like density functional theory (DFT) can be used to study the electronic structure, geometry, and reactivity of this compound-containing molecules, aiding in the design of new materials and drugs. []
Q16: What are the environmental impacts of this compound?
A16: While essential in trace amounts, excessive this compound release into the environment from industrial activities or agricultural runoff can negatively impact aquatic ecosystems and human health. []
Q17: How can the environmental impact of this compound be minimized?
A17: Implementing responsible waste management practices, developing efficient recycling technologies, and promoting sustainable this compound use in industrial processes are crucial to minimize its environmental footprint. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.